molecular formula C7H11ClO3 B1347331 Tetrahydrofuran-2-ylmethyl chloroacetate CAS No. 702-26-1

Tetrahydrofuran-2-ylmethyl chloroacetate

Cat. No.: B1347331
CAS No.: 702-26-1
M. Wt: 178.61 g/mol
InChI Key: KAHFVSLNJYZJKG-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-ylmethyl chloroacetate is an organic compound with the molecular formula C7H11ClO3 It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofuran-2-ylmethyl chloroacetate can be synthesized through the reaction of tetrahydrofuran-2-ylmethanol with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Tetrahydrofuran-2-ylmethanol+Chloroacetyl chlorideTetrahydrofuran-2-ylmethyl chloroacetate+HCl\text{Tetrahydrofuran-2-ylmethanol} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Tetrahydrofuran-2-ylmethanol+Chloroacetyl chloride→Tetrahydrofuran-2-ylmethyl chloroacetate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-2-ylmethyl chloroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield tetrahydrofuran-2-ylmethanol and chloroacetic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution: Depending on the nucleophile, products such as tetrahydrofuran-2-ylmethyl amines, ethers, or thioethers can be formed.

    Hydrolysis: Tetrahydrofuran-2-ylmethanol and chloroacetic acid.

    Reduction: Tetrahydrofuran-2-ylmethanol.

Scientific Research Applications

Tetrahydrofuran-2-ylmethyl chloroacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules for studying enzyme mechanisms or protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetrahydrofuran-2-ylmethyl chloroacetate involves its reactivity towards nucleophiles. The chloroacetate group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-2-ylmethyl acetate: Similar structure but with an acetate group instead of a chloroacetate group.

    Tetrahydrofuran-2-ylmethyl bromide: Similar structure but with a bromide group instead of a chloroacetate group.

    Tetrahydrofuran-2-ylmethyl alcohol: The alcohol derivative of tetrahydrofuran-2-ylmethyl chloroacetate.

Uniqueness

This compound is unique due to the presence of the chloroacetate group, which imparts distinct reactivity compared to its analogs

Properties

IUPAC Name

oxolan-2-ylmethyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c8-4-7(9)11-5-6-2-1-3-10-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHFVSLNJYZJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290611
Record name tetrahydrofuran-2-ylmethyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-26-1
Record name NSC69950
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrahydrofuran-2-ylmethyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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